molecular formula C30H28 B2893417 1,3-bis(naphthalen-1-yl)adamantane CAS No. 405910-30-7

1,3-bis(naphthalen-1-yl)adamantane

Cat. No.: B2893417
CAS No.: 405910-30-7
M. Wt: 388.554
InChI Key: BSCKBHAYLNMJCT-UHFFFAOYSA-N
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Description

1,3-Bis(naphthalen-1-yl)adamantane is a compound that features an adamantane core substituted with two naphthalen-1-yl groups at the 1 and 3 positions Adamantane, a highly symmetrical polycyclic cage molecule, is known for its unique properties and structural stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(naphthalen-1-yl)adamantane typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(naphthalen-1-yl)adamantane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated, carbonylated, and substituted derivatives of this compound, which can be further utilized in various applications .

Scientific Research Applications

1,3-Bis(naphthalen-1-yl)adamantane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-bis(naphthalen-1-yl)adamantane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in viral replication or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyladamantane: Similar in structure but with methyl groups instead of naphthalen-1-yl groups.

    1,3-Dibromoadamantane: Contains bromine atoms at the 1 and 3 positions.

    1,3-Adamantanediol: Features hydroxyl groups at the 1 and 3 positions.

Uniqueness

The naphthalen-1-yl groups enhance the compound’s ability to participate in π-π interactions, making it valuable in the development of advanced materials and molecular probes .

Properties

IUPAC Name

1,3-dinaphthalen-1-yladamantane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28/c1-3-11-25-23(7-1)9-5-13-27(25)29-16-21-15-22(17-29)19-30(18-21,20-29)28-14-6-10-24-8-2-4-12-26(24)28/h1-14,21-22H,15-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCKBHAYLNMJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C4=CC=CC5=CC=CC=C54)C6=CC=CC7=CC=CC=C76
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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